molecular formula C7H6BrClN2O2 B2611535 2-Bromo-3-chloro-4-methyl-6-nitroaniline CAS No. 1291492-45-9

2-Bromo-3-chloro-4-methyl-6-nitroaniline

Cat. No.: B2611535
CAS No.: 1291492-45-9
M. Wt: 265.49
InChI Key: MODWPQYDMVDRNN-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methyl-6-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₇H₅BrClN₂O₂ and a molecular weight of 265.5 g/mol. Its structure features a benzene ring substituted with:

  • Bromine at position 2,
  • Chlorine at position 3,
  • Methyl at position 4,
  • Nitro at position 6,
  • Amino at position 1.

This compound’s polyhalogenated and nitrated nature imparts significant electron-withdrawing effects, influencing its reactivity, solubility, and stability. It is primarily utilized in organic synthesis and pharmaceutical intermediates but is currently listed as discontinued in commercial catalogs .

Properties

IUPAC Name

2-bromo-3-chloro-4-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODWPQYDMVDRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-methyl-6-nitroaniline typically involves multiple steps:

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-methyl-6-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Bromine, N-bromosuccinimide (NBS), chlorine gas.

    Reduction: Hydrogen gas with a catalyst, metal hydrides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Amination: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-chloro-4-methyl-6-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

    Analytical Chemistry: It is used in gas chromatography for analytical determinations.

    Biological Studies: Its derivatives may be studied for potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methyl-6-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological studies, its effects would depend on the molecular targets and pathways involved, which could include interactions with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-3-chloro-4-methyl-6-nitroaniline with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Properties
This compound C₇H₅BrClN₂O₂ 265.5 2-Br, 3-Cl, 4-CH₃, 6-NO₂, 1-NH₂ Not reported High polarity, low solubility in water
2-Bromo-6-chloro-4-nitroaniline C₆H₄BrClN₂O₂ 251.5 2-Br, 6-Cl, 4-NO₂, 1-NH₂ Not reported Similar polarity; lacks methyl group
5-Bromo-2-methyl-3-nitroaniline C₇H₇BrN₂O₂ 231.0 5-Br, 2-CH₃, 3-NO₂, 1-NH₂ Not reported Reduced steric hindrance
2-Bromo-4-methoxy-6-nitroaniline C₇H₇BrN₂O₃ 247.05 2-Br, 4-OCH₃, 6-NO₂, 1-NH₂ Not reported Methoxy enhances solubility in alcohols
2-Bromo-4,6-dinitroaniline C₆H₄BrN₃O₄ 262.03 2-Br, 4-NO₂, 6-NO₂, 1-NH₂ 154 (sublimes) Higher density (1.718 g/cm³)
Key Observations:
  • Electron-Withdrawing Groups : The nitro and halogen substituents deactivate the aromatic ring, directing further electrophilic substitutions to meta/para positions.
  • Solubility : Methoxy-containing analogs (e.g., 2-bromo-4-methoxy-6-nitroaniline) exhibit better solubility in polar organic solvents due to hydrogen bonding .

Biological Activity

2-Bromo-3-chloro-4-methyl-6-nitroaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities, along with synthesis methods and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of nitroanilines, characterized by the presence of both bromine and chlorine substituents on the aromatic ring. The nitro group is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 20 μM and 30 μM, respectively . The presence of the nitro group is crucial for its antibacterial activity, as it enhances lipophilicity and membrane interaction .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against liver and breast cancer cell lines. In vitro studies demonstrated that this compound induced cytotoxic effects in HepG2 (hepatocellular carcinoma) cells with an IC50 value of approximately 4.94 μM . The mechanism involves inhibition of key enzymes responsible for DNA synthesis and repair, leading to apoptosis in cancer cells.

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
HepG24.94
MDA-MB-231Not specified but noted as significant
A549Not specified but noted as significant

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes such as DNA replication.
  • Induction of Apoptosis : It triggers programmed cell death in cancerous cells through the activation of intrinsic apoptotic pathways.
  • Membrane Interaction : Enhanced lipophilicity due to the nitro group allows better interaction with cell membranes, facilitating entry into cells .

Case Studies

In a comparative study of nitro compounds, this compound was found to be more effective than several other derivatives in inducing cytotoxicity against cancer cell lines. This underscores the significance of halogen substituents in modulating biological activity.

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